3-(2-hydroxyethyl)-2-mercaptoquinazolin-4(3H)-one

Antimicrobial resistance Efflux pump inhibitor NorA

Fluoroquinolone resistance in MRSA driven by NorA efflux pumps compromises clinical efficacy. This 2,3-disubstituted quinazolin-4(3H)-one is a validated NorA inhibitor with a documented IC₅₀ of 6.3 μM in S. aureus 1199B, serving as a reliable positive control or derivatization scaffold. The N-3 hydroxyethyl substituent is not interchangeable-SAR evidence demonstrates that alternative N-3 groups produce order-of-magnitude differences in cytotoxic potency. • Validated NorA inhibition (IC₅₀ = 6.3 μM); catalogued in BindingDB and ChEMBL • ≥95% purity; 2-mercapto handle for S-alkylation; terminal hydroxyl for bioconjugation • Stored at 2-8°C under inert atmosphere; available in 10 mg to bulk quantities with global delivery

Molecular Formula C10H10N2O2S
Molecular Weight 222.27 g/mol
CAS No. 16024-85-4
Cat. No. B102705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-hydroxyethyl)-2-mercaptoquinazolin-4(3H)-one
CAS16024-85-4
Molecular FormulaC10H10N2O2S
Molecular Weight222.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C(=S)N2)CCO
InChIInChI=1S/C10H10N2O2S/c13-6-5-12-9(14)7-3-1-2-4-8(7)11-10(12)15/h1-4,13H,5-6H2,(H,11,15)
InChIKeyIHCXUWLMVZCHML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Hydroxyethyl)-2-mercaptoquinazolin-4(3H)-one: Core Chemical Profile & Identifiers


3-(2-Hydroxyethyl)-2-mercaptoquinazolin-4(3H)-one (CAS 16024-85-4) is a 2,3-disubstituted quinazolin-4(3H)-one derivative bearing a mercapto group at the 2-position and a hydroxyethyl substituent at the N-3 position [1]. The compound exhibits a molecular formula of C₁₀H₁₀N₂O₂S and a molecular weight of 222.26 g/mol [2]. It is commercially available from multiple vendors (e.g., Enamine, ChemBridge, Otava, Sigma-Aldrich/Leyan) at a standard purity of ≥95% , and is recommended for storage at 2–8°C under inert atmosphere to maintain structural integrity . The hydroxyethyl group provides a terminal hydroxyl handle for further derivatization, while the 2-mercapto group enables S-alkylation and metal coordination, positioning this compound as a versatile intermediate in medicinal chemistry programs targeting efflux pump inhibition, anticancer agent development, and kinase modulation [3].

Probe Type Efflux pump inhibition probe (NorA, MRSA context)
Synthetic Utility 2-mercapto handle for S-alkylation; N-3 hydroxyethyl derivatization handle
Pathway Context HDAC and carbonic anhydrase inhibitor scaffold development

3-(2-Hydroxyethyl)-2-mercaptoquinazolin-4(3H)-one: Why Generic Substitution Fails


Substitution at the N-3 position of the 2-mercaptoquinazolin-4(3H)-one scaffold is not a benign structural modification—it profoundly alters biological activity profiles. A 2025 structure–activity relationship (SAR) study of 2-mercaptoquinazolin-4(3H)-one derivatives as histone deacetylase (HDAC) inhibitors demonstrated that N-3 substituent identity critically dictates cytotoxic potency: methyl-substituted derivatives exhibited the highest activity, followed by phenyl-substituted and benzyl-substituted compounds, with N-3 modifications producing up to order-of-magnitude differences in IC₅₀ values against SW620 and MDA-MB-231 cancer cell lines [1]. This finding establishes that N-3 substituents are not interchangeable—procuring a generic 2-mercaptoquinazolin-4(3H)-one analog without the specific 2-hydroxyethyl moiety at N-3 risks fundamentally altering target engagement, cellular activity, and experimental reproducibility. The hydroxyethyl group confers distinct physicochemical properties (LogP ≈ 0.68, TPSA ≈ 52.9–55.1 Ų) that differ substantially from methyl, phenyl, or benzyl N-3 analogs, further reinforcing that this compound cannot be casually substituted without compromising assay validity and research continuity.

Target N-3 Substituent
2-hydroxyethyl (LogP ≈ 0.68, TPSA ≈ 55 Ų)
Analog N-3 Substituents
Methyl, phenyl, benzyl – order-of-magnitude differences in IC₅₀ against cancer cell lines (SAR data)
N-3 substituent identity is not interchangeable.
Polarity-driven target engagement and off-target profiles may shift substantially; hydroxyethyl offers a distinct hydrogen-bonding and solubility profile that methyl/aryl analogs lack. Generic 2-mercaptoquinazolin-4(3H)-one analogs without the specific N-3 hydroxyethyl cannot be assumed to reproduce reported efflux pump inhibition or cytotoxicity patterns.

3-(2-Hydroxyethyl)-2-mercaptoquinazolin-4(3H)-one: Quantitative Differentiation Evidence


NorA Efflux Pump Inhibition

This compound directly inhibits the NorA efflux pump in Staphylococcus aureus 1199B, a major multidrug resistance mechanism in methicillin-resistant S. aureus (MRSA). In a standardized assay measuring the reduction of ethidium bromide (EtBr) efflux over 20 minutes of incubation followed by 5 minutes of real-time monitoring, the compound demonstrated an IC₅₀ of 6.30 × 10³ nM (6.3 μM) [1]. While many 2-mercaptoquinazolin-4(3H)-one analogs lack validated efflux pump inhibition data, this compound possesses a peer-reviewed, target-specific binding affinity entry in the BindingDB/ChEMBL curated database [2]. This represents the only NorA inhibition IC₅₀ value currently catalogued for the unmodified 3-(2-hydroxyethyl) N-3 substituted scaffold in this chemotype class.

NorA Inhibition IC₅₀
Head-to-head
6.30 × 10³ nM (6.3 μM) – S. aureus 1199B EtBr efflux assay
Supports efflux pump inhibitor screening context
Catalogued in BindingDB/ChEMBL; comparator analogs lack validated NorA IC₅₀ data
Antimicrobial resistance Efflux pump inhibitor NorA Staphylococcus aureus Quinazolinone

Microwave-Assisted Synthesis Efficiency

The microwave-assisted two-stage synthesis of this compound from isatoic anhydride, ethanolamine, and carbon disulfide in N,N-dimethylformamide achieves a reported yield of 90% . This contrasts with conventional thermal methods for analogous 3-substituted 2-mercaptoquinazolin-4(3H)-ones, which typically require longer reaction times and may afford lower isolated yields. The microwave protocol involves Stage 1 (isatoic anhydride with ethanolamine at 40°C under microwave irradiation) followed by Stage 2 (carbon disulfide addition at 20–120°C under microwave irradiation), representing an efficient, high-yielding route specifically optimized for the 2-hydroxyethyl N-3 substituent . While direct yield comparisons for identical substrates under thermal vs. microwave conditions are not reported in a single study, class-level inference from related quinazolinone syntheses indicates that microwave protocols generally reduce reaction times by 50–90% while maintaining or improving yields compared to conventional heating.

Microwave Synthesis Yield
Context-dependent
Reported 90% yield (two-stage, DMF, 40–120°C)
Efficient in-house synthesis route
Class-level inference from quinazolinone microwave protocols; direct thermal vs. microwave data not provided in single study
Green chemistry Microwave synthesis Quinazolinone Process chemistry Synthetic efficiency

N-3 Substituent Cytotoxicity SAR

Although direct IC₅₀ data for 3-(2-hydroxyethyl)-2-mercaptoquinazolin-4(3H)-one against cancer cell lines are not yet reported in primary literature, a 2025 SAR study of N-hydroxyheptanamide derivatives of 2-mercaptoquinazolin-4(3H)-one provides critical quantitative context for N-3 substituent selection [1]. In this study, methyl-substituted derivatives (4a-i) exhibited the highest cytotoxicity (e.g., 4c: IC₅₀ = 3.61 ± 0.32 μM against SW620; 3.34 ± 0.32 μM against MDA-MB-231), followed by phenyl-substituted (7a-i) and benzyl-substituted (10a-i) analogs [2]. The hydroxyethyl group in the target compound occupies an intermediate physicochemical space—more polar than methyl (LogP ≈ 0.68 vs. higher LogP for methyl analogs) and containing a hydrogen bond donor/acceptor hydroxyl moiety absent in methyl, phenyl, or benzyl substituents. This positions the hydroxyethyl-substituted compound as a mechanistically distinct scaffold for exploring polarity-dependent target engagement (e.g., carbonic anhydrase IX/XII, VEGFR-2, or HDAC isoforms) where N-3 substituent hydrophilicity may modulate isoform selectivity and off-target profiles.

N-3 Substituent SAR
Class-level
Methyl > phenyl > benzyl in cytotoxicity; hydroxyethyl polarity intermediate (LogP ≈ 0.68)
Supports polarity-driven target engagement studies
No direct IC₅₀ for hydroxyethyl analog; SAR from 2025 HDAC inhibitor study (methyl IC₅₀ 3.34–3.61 μM)
Anticancer HDAC inhibition Structure-activity relationship Quinazolinone Cytotoxicity

Physicochemical Profile: LogP & TPSA

The physicochemical profile of 3-(2-hydroxyethyl)-2-mercaptoquinazolin-4(3H)-one is characterized by a calculated LogP of 0.6775 and a topological polar surface area (TPSA) of 55.12 Ų, with 2 hydrogen bond donors and 5 hydrogen bond acceptors . In contrast, the N-3 unsubstituted 2-mercaptoquinazolin-4(3H)-one (CAS 13906-09-7) lacks the hydroxyethyl moiety, reducing both LogP and hydrogen bonding capacity. Methyl-substituted N-3 analogs (e.g., 3-methyl-2-mercaptoquinazolin-4(3H)-one, CAS 1735-86-8) exhibit higher LogP values (typically >1.0) and reduced TPSA due to the absence of the terminal hydroxyl group. The hydroxyethyl moiety increases aqueous solubility relative to alkyl-substituted analogs while maintaining sufficient lipophilicity for membrane permeability—a balance that is difficult to achieve with purely alkyl or aryl N-3 substituents. These computed values are experimentally supported by the compound's observed solid-state stability and recommended storage under nitrogen at 2–8°C , indicating that the hydroxyethyl group does not introduce undue hydrolytic or oxidative instability compared to other N-3 functionalized analogs.

Physicochemical Profile
Data to verify
LogP = 0.6775, TPSA = 55.12 Ų, HBD=2, HBA=5
Balanced solubility/permeability profile for cellular assays
Computed values; experimental aqueous solubility not reported
Physicochemical properties LogP Drug-likeness Quinazolinone Medicinal chemistry

3-(2-Hydroxyethyl)-2-mercaptoquinazolin-4(3H)-one: Research & Industrial Application Scenarios


NorA Efflux Pump Inhibitor Development

This compound is validated for use in antimicrobial resistance studies targeting NorA efflux pump inhibition in Staphylococcus aureus (IC₅₀ = 6.3 μM in the 1199B strain) [1]. Given the urgent need for efflux pump inhibitors (EPIs) to restore fluoroquinolone efficacy against MRSA, this compound provides a characterized starting point for EPI development. It can be employed as a positive control or reference compound in NorA inhibition assays, or as a scaffold for further S-alkylation derivatization to enhance NorA inhibitory potency. Unlike many quinazolinone derivatives that lack documented EPI activity, this compound's NorA inhibition is catalogued in BindingDB and ChEMBL, ensuring reproducibility and enabling direct comparison with newly synthesized EPI candidates [2].

HDAC Inhibitor Lead Optimization

Based on SAR evidence that N-3 substituents critically modulate HDAC inhibitory activity and cytotoxicity [3], this compound can serve as a core scaffold for generating novel hydroxamic acid-containing HDAC inhibitors. The hydroxyethyl group provides a polarity-enhancing moiety that may confer isoform selectivity distinct from the more extensively characterized methyl-substituted analogs. Researchers can utilize this compound's 2-mercapto group for S-alkylation with hydroxamic acid-bearing linkers, exploring whether the intermediate polarity of the hydroxyethyl N-3 substituent translates to improved selectivity for HDAC6 or HDAC8 over Class I HDACs, or reduced off-target toxicity relative to more lipophilic N-3 analogs.

Carbonic Anhydrase IX/XII Inhibitor Development

The 2-mercaptoquinazolin-4(3H)-one scaffold has established utility as a carbonic anhydrase (CA) inhibitor framework, with S-substituted derivatives demonstrating selective inhibition of tumor-associated hCA IX and XII isoforms [4]. The hydroxyethyl group at N-3 introduces additional hydrogen bonding capacity that may modulate CA isoform selectivity and improve aqueous solubility—a critical factor for in vivo applications. This compound is well-suited for generating focused libraries of S-alkylated and S-arylated derivatives for CA inhibition screening, with the terminal hydroxyl providing a convenient handle for bioconjugation or prodrug strategies that are unavailable with methyl- or phenyl-substituted N-3 analogs.

High-Yield In-House Synthesis

For laboratories with microwave synthesis capability, the validated 90%-yield two-stage microwave protocol offers a cost-effective alternative to commercial procurement. This synthesis route employs readily available starting materials (isatoic anhydride, ethanolamine, carbon disulfide) and proceeds in a single solvent (DMF) under microwave irradiation, minimizing purification burden and solvent waste. The high yield reduces per-gram synthesis cost, making this compound an economically attractive building block for medium- to large-scale medicinal chemistry campaigns where multiple derivatives are required. The reproducibility of the microwave protocol also supports good laboratory practice (GLP) compliance in lead optimization programs requiring consistent material supply.

Application
Selection Property
Validation Focus
Efflux pump inhibitor screening (NorA)
Validated NorA IC₅₀ in curated databases
Assay reproducibility with S. aureus 1199B and MRSA strains
HDAC isoform selectivity studies
N-3 hydroxyethyl polarity profile
Cytotoxicity endpoint review and isoform selectivity validation
Carbonic anhydrase inhibitor library generation
S-alkylation handle; terminal hydroxyl for bioconjugation
CA IX/XII isoform selectivity screening
In-house compound supply (microwave synthesis)
Reported 90% yield protocol
Scalability and cost benchmarking against vendor pricing

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